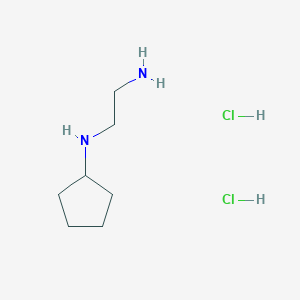

N1-Cyclopentylethane-1,2-diamine dihydrochloride

Description

N1-Cyclopentylethane-1,2-diamine dihydrochloride is a bicyclic aliphatic amine salt characterized by a cyclopentyl group attached to the primary amine of an ethane-1,2-diamine backbone, with two hydrochloride counterions enhancing its solubility. Such compounds are frequently utilized in pharmaceutical research, corrosion inhibition, and organic synthesis due to their balanced hydrophobicity, rigidity, and ionic solubility .

Properties

Molecular Formula |

C7H18Cl2N2 |

|---|---|

Molecular Weight |

201.13 g/mol |

IUPAC Name |

N'-cyclopentylethane-1,2-diamine;dihydrochloride |

InChI |

InChI=1S/C7H16N2.2ClH/c8-5-6-9-7-3-1-2-4-7;;/h7,9H,1-6,8H2;2*1H |

InChI Key |

GREXXWSXKLNADA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)NCCN.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Reductive Amination with Sodium Cyanoborohydride

A widely cited method involves the reductive amination of cyclopentylamine with ethylene diamine derivatives. This one-pot reaction utilizes sodium cyanoborohydride (NaBH3CN) as a reducing agent in a mixture of acetic acid and methanol. The process proceeds under ambient conditions (20–25°C) over 48 hours, yielding the target compound as a dihydrochloride salt after acidification with hydrochloric acid.

Key Reaction Parameters

- Molar Ratio : Cyclopentylamine to ethylene diamine derivative (1:1.2)

- Solvent System : Methanol:acetic acid (4:1 v/v)

- Reducing Agent : Sodium cyanoborohydride (1.5 equivalents)

- Yield : 68–72% after purification via recrystallization.

This method is favored for its operational simplicity and compatibility with moisture-sensitive intermediates. However, the extended reaction time and use of toxic cyanoborohydride necessitate stringent safety protocols.

Direct Alkylation in Hydrochloric Acid

An alternative approach employs direct alkylation of ethylene diamine with cyclopentyl bromide in the presence of hydrochloric acid. The reaction is conducted under reflux (80–90°C) for 12–16 hours, followed by neutralization with sodium hydroxide to isolate the free base. Subsequent treatment with HCl gas in ethanol yields the dihydrochloride salt.

Optimization Insights

- Temperature Control : Maintaining reflux conditions prevents side reactions such as over-alkylation.

- Acid Concentration : 6 M HCl ensures protonation of amine groups, enhancing electrophilicity.

- Yield : 60–65% with purity >95% by HPLC.

While this method avoids cyanoborohydride, it requires careful stoichiometric control to minimize polyalkylation byproducts.

Mechanistic Elucidation

Reductive Amination Pathway

The reductive amination mechanism involves two stages:

- Imine Formation : Cyclopentylamine reacts with an ethylene diamine-derived aldehyde or ketone to form an imine intermediate.

- Reduction : Sodium cyanoborohydride selectively reduces the imine to a secondary amine, stabilized as the dihydrochloride salt.

$$ \text{RNH}2 + \text{R'CHO} \rightarrow \text{RN=CHR'} \xrightarrow{\text{NaBH}3\text{CN}} \text{RNHCH}_2\text{R'} $$ .

Alkylation Mechanism

In the direct alkylation route, cyclopentyl bromide acts as an electrophile, undergoing SN2 substitution with the primary amine group of ethylene diamine:

$$ \text{H}2\text{NCH}2\text{CH}2\text{NH}2 + \text{C}5\text{H}9\text{Br} \rightarrow \text{H}2\text{NCH}2\text{CH}2\text{NH}(\text{C}5\text{H}_9) + \text{HBr} $$ .

The dihydrochloride form is subsequently obtained via protonation with HCl.

Industrial-Scale Optimization

Continuous Flow Reactors

Recent patents describe the adaptation of reductive amination to continuous flow systems, which enhance reproducibility and scalability. Key advantages include:

Purification Techniques

Industrial processes employ crystallization from ethanol/water mixtures (3:1 v/v) to achieve pharmaceutical-grade purity. Critical parameters include:

- Cooling Rate : 0.5°C/min to prevent amorphous solid formation.

- Seed Crystals : 1% w/w seeding at 40°C ensures uniform crystal growth.

Comparative Analysis of Synthesis Methods

| Parameter | Reductive Amination | Direct Alkylation |

|---|---|---|

| Reaction Time | 48 hours | 16 hours |

| Yield | 68–72% | 60–65% |

| Purity | 95–97% | 92–95% |

| Toxic Reagents | Sodium cyanoborohydride | Cyclopentyl bromide |

| Scalability | Moderate | High |

Chemical Reactions Analysis

Types of Reactions

N1-Cyclopentylethane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Formation of corresponding amides or nitriles

Reduction: Formation of secondary or tertiary amines

Substitution: Formation of substituted ethane-1,2-diamine derivatives

Scientific Research Applications

N1-Cyclopentylethane-1,2-diamine dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N1-Cyclopentylethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The cyclopentyl group enhances its binding affinity, making it a potent inhibitor or activator of certain biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between N1-Cyclopentylethane-1,2-diamine dihydrochloride and its analogs:

Key Comparative Findings

Steric and Electronic Effects :

- The cyclopentyl group in this compound provides moderate steric bulk compared to the smaller, strained cyclopropane analog () or the planar aromatic systems (). This balance may improve binding specificity in biological systems while maintaining solubility .

- Dimethylation of the amine (as in ) reduces nucleophilicity and solubility, whereas the unsubstituted primary amines in trans-cyclopentane analogs retain higher reactivity for coordination chemistry .

Solubility and Stability :

- Dihydrochloride salts generally exhibit superior water solubility compared to free bases. For example, benzidine dihydrochloride dissolves readily in water (5.345 g/L at 25°C) , while AMN082’s dihydrochloride form enhances bioavailability for CNS targets . The cyclopentyl derivative likely follows this trend, with solubility intermediate between aliphatic and aromatic analogs.

Biological and Industrial Applications :

- Linear polyamines like DETA and TETA () excel in corrosion inhibition due to multiple chelating amine groups, whereas cyclopentyl derivatives may offer better membrane permeability in drug design.

- The phenyl-substituted analog () shows utility in biochemical assays, leveraging aromatic interactions absent in aliphatic systems.

Safety Profiles: Benzidine dihydrochloride () is carcinogenic and restricted industrially, highlighting the importance of substituent choice.

Biological Activity

N1-Cyclopentylethane-1,2-diamine dihydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula: C7H18Cl2N2

- Molecular Weight: 189.14 g/mol

- CAS Number: 154725501

This compound exhibits several biological activities that are mediated through various biochemical pathways. Its actions can be summarized as follows:

- Anti-infection: The compound shows efficacy against a range of pathogens, including bacteria and viruses. It has been noted for its activity against influenza virus and certain bacterial strains .

- Cell Cycle Regulation: It influences apoptosis and autophagy, indicating potential use in cancer therapies by promoting programmed cell death in malignant cells .

- Neuronal Signaling: The compound interacts with neurotransmitter systems, specifically affecting GABA receptors and adrenergic receptors, which may have implications for neuropharmacology .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

| Activity | Description |

|---|---|

| Anti-infection | Effective against various viruses (e.g., influenza) and bacteria |

| Apoptosis | Induces cell death in cancer cells through intrinsic pathways |

| Autophagy | Modulates autophagic processes in cells |

| Neuronal Signaling | Affects neurotransmitter receptor activity |

| Inflammation Modulation | Influences immune response pathways |

| Metabolic Enzyme Inhibition | Impacts enzymes involved in metabolic pathways |

Case Study 1: Antiviral Activity

A study demonstrated that this compound exhibited significant antiviral activity against the influenza virus. The mechanism was linked to the inhibition of viral replication at the cellular level.

Case Study 2: Cancer Therapeutics

Research investigating the compound's effects on cancer cell lines showed that it induces apoptosis in a dose-dependent manner. This suggests potential use as an adjunct therapy in oncology.

Case Study 3: Neuropharmacological Effects

In vivo studies indicated that administration of this compound improved cognitive functions in animal models of neurodegeneration. The compound's interaction with GABA receptors was highlighted as a key mechanism.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of N1-Cyclopentylethane-1,2-diamine dihydrochloride, and how do they influence experimental design?

- Answer: Critical properties include molecular weight (~285.81 g/mol for structurally similar compounds), solubility in polar solvents (e.g., water and alcohol), and melting point (e.g., 196–201°C for analogous dihydrochlorides). These properties dictate solvent selection for reactions, storage conditions (hygroscopic nature requires desiccants), and compatibility with analytical techniques like HPLC. Stability in aqueous solutions may vary with pH, necessitating buffered systems for biological assays .

Q. What synthetic routes are reported for this compound, and how is purity validated?

- Answer: Synthesis typically involves cyclopentylamine derivatization followed by dihydrochloride salt formation via HCl treatment. For example, cis-cyclopropane-1,2-diamine dihydrochloride (CAS: 63466-89-7) is synthesized through cyclopropane ring formation and subsequent salt precipitation. Purity is validated via NMR (structural confirmation), mass spectrometry (molecular ion verification), and HPLC (≥95% purity thresholds). Residual solvents are quantified using gas chromatography .

Advanced Research Questions

Q. How does stereochemistry impact the bioactivity of this compound in receptor binding assays?

- Answer: Stereoisomerism (e.g., cis vs. trans configurations) can alter binding affinity to biological targets. For instance, AMN082, a related dihydrochloride, showed stereospecific agonist activity at mGlu7 receptors in murine models. Researchers should employ chiral chromatography to isolate enantiomers and compare their efficacy in assays like forced swim tests (FST) or surface plasmon resonance (SPR) .

Q. What advanced analytical techniques resolve impurities in this compound batches?

- Answer: High-resolution LC-MS identifies trace organic impurities (e.g., unreacted precursors), while ion chromatography detects inorganic residues (e.g., excess chloride). X-ray crystallography confirms salt formation and crystal lattice integrity. For stability-indicating methods, stress testing (e.g., thermal degradation at 40–60°C) coupled with UV-Vis spectroscopy monitors decomposition products .

Q. How can researchers reconcile conflicting solubility data for this compound across studies?

- Answer: Discrepancies often arise from variations in pH, temperature, or solvent ionic strength. Standardize solubility testing using USP protocols: prepare saturated solutions in deionized water (25°C, stirred for 24 hours), filter (0.22 µm membrane), and quantify via gravimetric analysis. Compare results with computational models (e.g., Hansen solubility parameters) to validate experimental conditions .

Q. What protocols ensure robust stability studies for this compound under diverse conditions?

- Answer: Accelerated stability testing involves storing samples at 40°C/75% RH for 6 months, with periodic HPLC analysis to track degradation (e.g., oxidation or hydrolysis). For pH-dependent stability, prepare buffers (pH 1–9) and monitor via UV-spectrophotometry. Long-term studies require inert atmosphere storage (argon) at –20°C, as recommended for hygroscopic dihydrochlorides .

Methodological Considerations

- Contradiction Analysis: Conflicting data on melting points or solubility should be cross-referenced with certified reference standards (e.g., LGC Limited or Acmec products) and validated against peer-reviewed protocols .

- Biological Assay Design: For receptor studies, use dihydrochloride salts in PBS (pH 7.4) to avoid chloride interference. Pre-saturate solutions with nitrogen to prevent oxidative degradation during long-term incubations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.